molecular formula C9H10BrClO2 B8285761 1-Bromo-3-(3-chlorophenoxy)propan-2-ol

1-Bromo-3-(3-chlorophenoxy)propan-2-ol

Cat. No.: B8285761
M. Wt: 265.53 g/mol
InChI Key: GFPCVBXNNPXZLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-3-(3-chlorophenoxy)propan-2-ol is a halogenated secondary alcohol featuring a bromine atom at the 1-position and a 3-chlorophenoxy group at the 3-position of the propan-2-ol backbone. This compound is of interest in pharmaceutical synthesis, particularly in the context of β-adrenergic antagonists, where halogen substituents influence stereoselectivity and binding affinity . Its synthesis likely involves nucleophilic bromination of an epoxide intermediate, as suggested by enzymatic kinetic resolution studies using Candida antarctica lipase B (CALB) . The bromine and chlorine atoms contribute to its electronic and steric properties, impacting both reactivity and biological activity.

Properties

Molecular Formula

C9H10BrClO2

Molecular Weight

265.53 g/mol

IUPAC Name

1-bromo-3-(3-chlorophenoxy)propan-2-ol

InChI

InChI=1S/C9H10BrClO2/c10-5-8(12)6-13-9-3-1-2-7(11)4-9/h1-4,8,12H,5-6H2

InChI Key

GFPCVBXNNPXZLT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)OCC(CBr)O

Origin of Product

United States

Comparison with Similar Compounds

Halogen-Substituted Analogues

1-Chloro-3-(3-chlorophenoxy)propan-2-ol (Hypothetical Analogue)

Bromine’s larger atomic radius (1.85 Å vs. CALB-catalyzed kinetic resolution of brominated substrates (e.g., 5b) may yield lower enantiomeric excess compared to chloro derivatives due to steric clashes with Trp104 in the enzyme’s stereospecificity pocket .

Key Data:

Property 1-Bromo Derivative (5b) 1-Chloro Derivative (5a)
Halogen Atomic Radius 1.85 Å 1.75 Å
Enzymatic Efficiency* Moderate High
Lipophilicity (logP) Higher Lower

*Inferred from steric limitations in CALB active site .

1-Bromo-3-(4-chlorophenyl)propane (2f)

This compound () shares a bromine and chlorophenyl group but lacks the propan-2-ol backbone. The absence of the hydroxyl group reduces hydrogen-bonding capacity, altering solubility (e.g., lower water solubility compared to the target compound). Its synthesis via alcohol bromination highlights the role of protic solvents in halogenation reactions .

Structural Analogues with Modified Backbones

1-(3-Benzyl-2-iminoimidazolyl)-3-(3-chlorophenoxy)propan-2-ol (Compound 18, )

This imidazole-containing derivative replaces bromine with a benzyl-imino group, significantly increasing molecular weight (m/z = 408 vs. ~295 for the target compound).

Propan-2-ol Derivatives with Methoxy/Phenoxy Groups ()

Compounds like (2R,S)-1-(6-methoxy-1H-indol-5-yloxy)-3-(2-methoxyphenoxy)propan-2-ol lack halogens but retain the propan-2-ol core. Non-halogenated derivatives may exhibit reduced metabolic stability due to lower lipophilicity .

Physicochemical Properties

Boiling Point and Solubility

The bromine and chlorine substituents increase molecular weight and polarizability, raising the boiling point compared to unsubstituted propan-2-ol (bp ~82°C, ). Estimated values:

Compound Boiling Point Water Solubility
Propan-2-ol 82°C Miscible
1-Bromo-3-(3-chlorophenoxy)propan-2-ol ~200°C* Low
1-Chloro-3-(4-chlorophenyl)propane (2f) ~180°C Very Low

*Estimated based on halogenation trends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.